molecular formula C19H19BrN2O3 B2792397 2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-03-7

2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No. B2792397
CAS RN: 852132-03-7
M. Wt: 403.276
InChI Key: MZTGGCIBHPEZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a novel chemical compound that has gained significant attention in the field of pharmaceutical research. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and opioid receptor pathway. This compound inhibits the activity of these pathways, which leads to the inhibition of cancer cell growth, inflammation, and pain.
Biochemical and Physiological Effects:
2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has shown various biochemical and physiological effects in scientific studies. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to have analgesic effects by modulating the activity of opioid receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide in lab experiments is its high purity and yield. Additionally, this compound has shown promising results in various scientific studies related to cancer, inflammation, and pain management. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions related to the use of 2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide in scientific research. One of the future directions is to investigate the potential of this compound as a therapeutic agent for various types of cancer, inflammation, and pain management. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects. Furthermore, the development of new synthesis methods and analogs of this compound can lead to the discovery of more potent and selective compounds for various applications.

Synthesis Methods

The synthesis method of 2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves the reaction of 2-bromo-N-(2-methoxyphenyl)benzamide with 2-pyrrolidin-1-ylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place under mild conditions and yields a pure product with high yield.

Scientific Research Applications

2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has shown promising results in various scientific studies related to cancer, inflammation, and pain management. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have analgesic effects by modulating the activity of opioid receptors.

properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-25-17-10-5-4-9-16(17)22(13-21-12-6-11-18(21)23)19(24)14-7-2-3-8-15(14)20/h2-5,7-10H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTGGCIBHPEZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.